

# O,O,O-Tributyl Phosphorothioate: A Technical Guide to Research Applications

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## Compound of Interest

Compound Name: *O,O,O-Tributyl phosphorothioate*

Cat. No.: *B083715*

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## Abstract

**O,O,O-Tributyl phosphorothioate** is an organophosphorus compound with significant potential in various research applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides an in-depth overview of its chemical properties, core research applications, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize **O,O,O-Tributyl phosphorothioate** and its isomers as tools in toxicological and pharmacological research.

## Chemical and Physical Properties

**O,O,O-Tributyl phosphorothioate** is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. Key identifiers and properties are summarized in the table below.

Property	Value	Reference
CAS Number	78-47-7	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>27</sub> O <sub>3</sub> PS	<a href="#">[1]</a>
Molecular Weight	282.38 g/mol	<a href="#">[1]</a>
Synonyms	Tributylthiophosphate, Tri-n-butyl phosphorothioate	<a href="#">[1]</a>
Physical State	Colorless liquid	
Boiling Point	142–145°C (at 4.5 mm Hg)	
Solubility	Insoluble in water; soluble in most organic solvents	

## Core Research Applications

The primary research applications of **O,O,O-Tributyl phosphorothioate** and its isomers, such as S,S,S-Tributyl phosphorotrithioate (Tribufos), revolve around their potent biological activity as inhibitors of cholinesterases.

## Cholinesterase Inhibition Studies

**O,O,O-Tributyl phosphorothioate** is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for organophosphorus compounds. In a research context, this property is valuable for:

- Studying Enzyme Kinetics: It can be used to investigate the kinetics of cholinesterase inhibition, including determining inhibition constants (K<sub>i</sub>) and IC<sub>50</sub> values.
- Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity with other organophosphorus compounds, researchers can elucidate the structural features that govern potency and selectivity.
- Screening for Reactivators: It can be used to create an in vitro model of cholinesterase inhibition for screening the efficacy of potential reactivating agents (oximes) for use as antidotes in organophosphate poisoning.

## Quantitative Data for Cholinesterase Inhibition by S,S,S-Tributyl phosphorothioate (Tribufos)

While specific kinetic data for **O,O,O-Tributyl phosphorothioate** is not readily available in the reviewed literature, data for its close structural isomer, S,S,S-Tributyl phosphorothioate (Tribufos), provides valuable insights into its potential inhibitory effects. The following table summarizes the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for Red Blood Cell (RBC) AChE inhibition following acute oral exposure to Tribufos in animal models.

Species	Exposure Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Endpoint	Reference
Rat (pups)	Single dose	-	5	Decreased movement, unsteadiness	<a href="#">[2]</a>
Rat (adult)	Single dose	-	80	No cageside signs of neurotoxicity	<a href="#">[2]</a>
Rat	13 weeks (inhalation)	2.43 mg/m <sup>3</sup>	12.2 mg/m <sup>3</sup>	>60% decreased RBC AChE activity	<a href="#">[3]</a>

Note: A decrease in RBC and/or brain AChE activity of <20% is considered a NOAEL, 20–59% is a less serious adverse effect, and ≥60% is a serious adverse effect[\[4\]](#).

## Model for Organophosphate-Induced Neurotoxicity

**O,O,O-Tributyl phosphorothioate** can be employed as a research tool to induce neurotoxicity in both *in vitro* and *in vivo* models. This allows for the detailed study of the pathological consequences of organophosphate exposure. Research applications in this area include:

- Investigating Mechanisms of Neuronal Damage: By exposing neuronal cell cultures or animal models to **O,O,O-Tributyl phosphorothioate**, researchers can study the downstream effects of cholinesterase inhibition, such as excitotoxicity, calcium dysregulation, and neuronal cell death.

- **Developing and Testing Neuroprotective Agents:** This induced neurotoxicity model provides a platform for evaluating the efficacy of novel therapeutic strategies aimed at mitigating the neurological damage caused by organophosphate poisoning.
- **Studying Delayed Neuropathy:** Some organophosphates are known to cause a delayed neuropathy that is not directly related to cholinesterase inhibition. While not as extensively studied for this specific compound, it could potentially be used to investigate the mechanisms of this delayed toxicity.

## Investigation of Oxidative Stress and Apoptosis

A growing body of evidence suggests that oxidative stress is a significant contributor to the toxicity of organophosphates. **O,O,O-Tributyl phosphorothioate** can be used to induce oxidative stress and subsequent apoptosis in cellular models, providing a valuable tool for:

- **Elucidating the Role of Reactive Oxygen Species (ROS):** Researchers can investigate the sources and mechanisms of ROS production following exposure to this compound. This includes studying mitochondrial dysfunction and the depletion of endogenous antioxidant systems.
- **Studying Apoptotic Pathways:** The induction of apoptosis by **O,O,O-Tributyl phosphorothioate** allows for the detailed examination of the signaling cascades involved, such as the activation of caspases and the release of cytochrome c from mitochondria. Organophosphorus compounds have been shown to induce time-dependent increases in caspase-3 activation in SH-SY5Y human neuroblastoma cells[5].
- **Evaluating Antioxidant Therapies:** This model can be used to assess the protective effects of various antioxidants in preventing or reducing organophosphate-induced cell death.

## Experimental Protocols

The following are detailed methodologies for key experiments utilizing **O,O,O-Tributyl phosphorothioate**. These protocols are based on established methods and can be adapted for specific research needs.

### In Vitro Cholinesterase Inhibition Assay

This protocol describes a method for determining the inhibitory effect of **O,O,O-Tributyl phosphorothioate** on acetylcholinesterase activity using the Ellman method.

#### Materials:

- Acetylcholinesterase (AChE) from electric eel or human erythrocytes
- **O,O,O-Tributyl phosphorothioate**
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of **O,O,O-Tributyl phosphorothioate** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the **O,O,O-Tributyl phosphorothioate** stock solution in phosphate buffer.
- In a 96-well plate, add 20  $\mu$ L of each dilution of the inhibitor. For the control, add 20  $\mu$ L of phosphate buffer with the same concentration of the solvent.
- Add 140  $\mu$ L of phosphate buffer to each well.
- Add 20  $\mu$ L of AChE solution to each well and incubate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
- Add 10  $\mu$ L of DTNB solution to each well.
- Initiate the reaction by adding 10  $\mu$ L of ATCI solution to each well.

- Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition and calculate the IC50 value.

## In Vitro Neurotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method for assessing the neurotoxic effects of **O,O,O-Tributyl phosphorothioate** on the human neuroblastoma cell line SH-SY5Y.

### Materials:

- SH-SY5Y human neuroblastoma cells
- Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
- **O,O,O-Tributyl phosphorothioate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well cell culture plates
- Inverted microscope
- Microplate reader

### Procedure:

- Seed SH-SY5Y cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Prepare various concentrations of **O,O,O-Tributyl phosphorothioate** in complete cell culture medium.

- Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control.
- Incubate the cells for 24 or 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After the incubation period, visually inspect the cells for morphological changes (e.g., cell shrinkage, detachment) using an inverted microscope.
- To assess cell viability, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value.

## Apoptosis Detection by Hoechst Staining in SH-SY5Y Cells

This protocol describes a method to visualize apoptotic nuclear changes in SH-SY5Y cells induced by **O,O,O-Tributyl phosphorothioate**.

Materials:

- SH-SY5Y cells cultured on glass coverslips in 24-well plates
- **O,O,O-Tributyl phosphorothioate**
- Hoechst 33342 stain
- Paraformaldehyde (4% in PBS)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

**Procedure:**

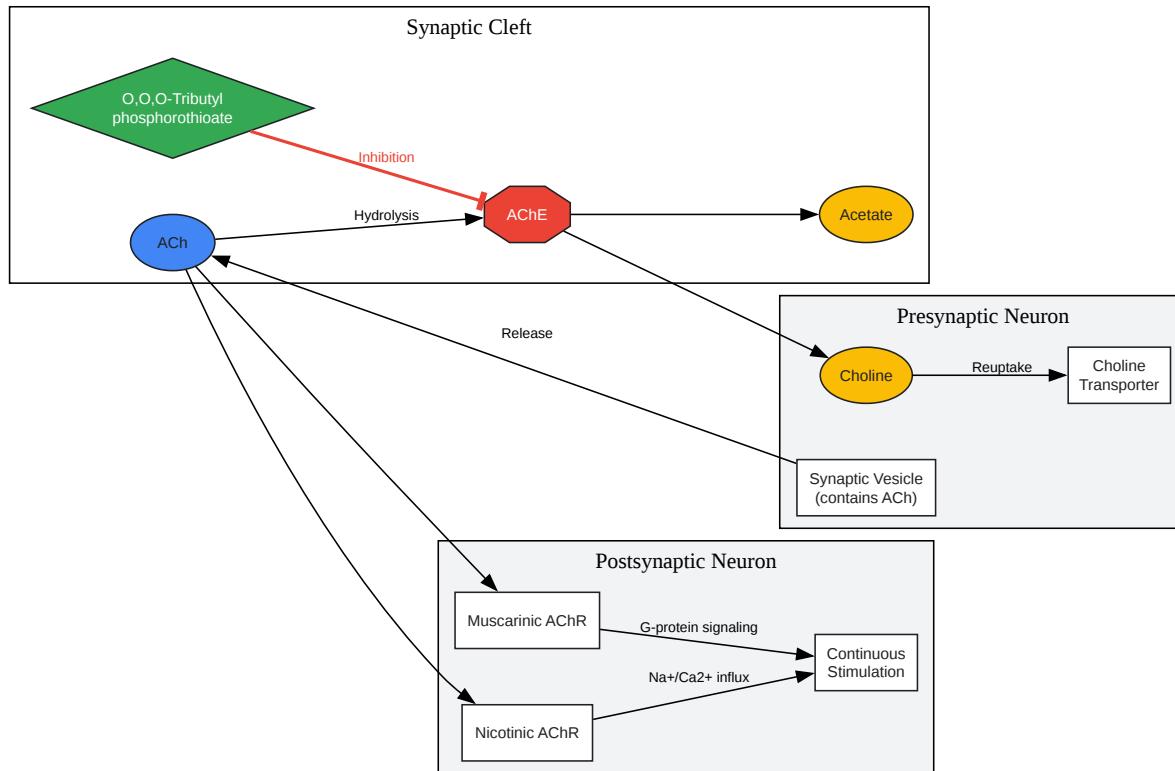
- Treat SH-SY5Y cells with the desired concentrations of **O,O,O-Tributyl phosphorothioate** for a specified duration (e.g., 24 hours).
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
- Wash the cells three times with PBS.
- Mount the coverslips on microscope slides with a drop of mounting medium.
- Observe the cells under a fluorescence microscope using a UV filter.
- Identify and quantify apoptotic cells, which are characterized by condensed and fragmented nuclei, compared to the uniform, pale blue staining of healthy nuclei. Organophosphorus compounds have been shown to induce nuclear fragmentation and budding in SH-SY5Y cells[5].

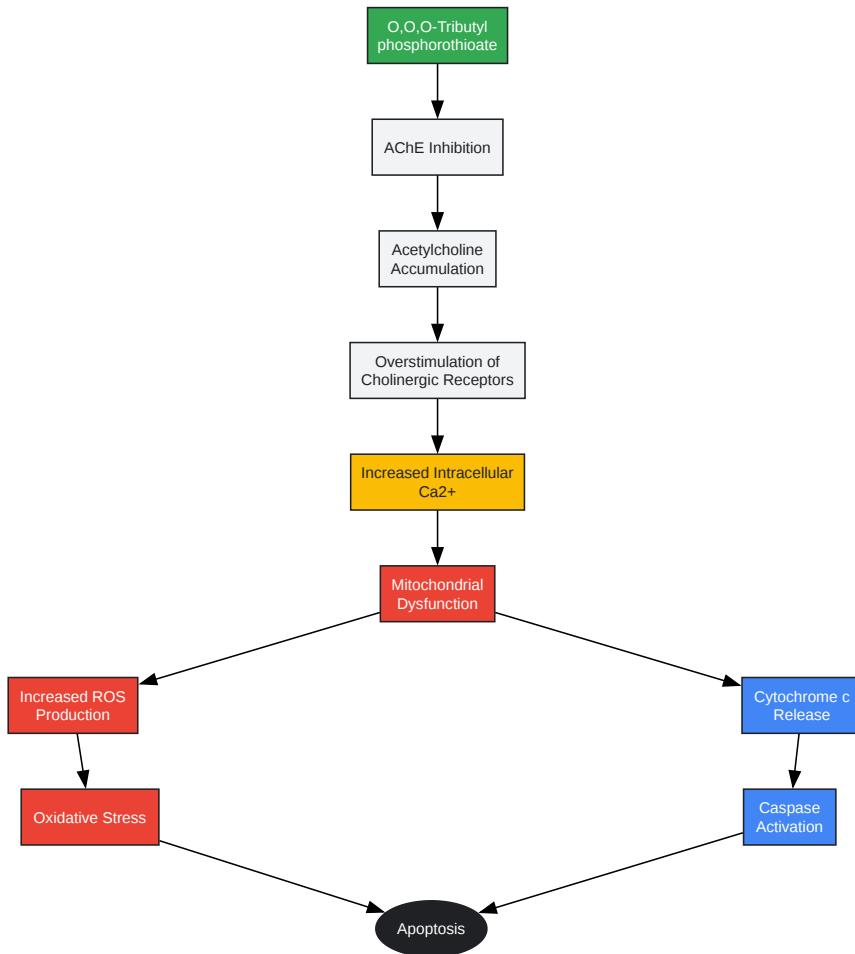
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by **O,O,O-Tributyl phosphorothioate**.

## Disruption of the Cholinergic Signaling Pathway

**O,O,O-Tributyl phosphorothioate**'s primary mode of action is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of nicotinic and muscarinic acetylcholine receptors.



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